Sterigmatocystin

Catalog No.
S543960
CAS No.
10048-13-2
M.F
C18H12O6
M. Wt
324.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sterigmatocystin

CAS Number

10048-13-2

Product Name

Sterigmatocystin

IUPAC Name

(3S,7R)-15-hydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one

Molecular Formula

C18H12O6

Molecular Weight

324.3 g/mol

InChI

InChI=1S/C18H12O6/c1-21-11-7-12-13(8-5-6-22-18(8)24-12)17-15(11)16(20)14-9(19)3-2-4-10(14)23-17/h2-8,18-19H,1H3/t8-,18+/m0/s1

InChI Key

UTSVPXMQSFGQTM-DCXZOGHSSA-N

SMILES

COC1=C2C(=C3C4C=COC4OC3=C1)OC5=CC=CC(=C5C2=O)O

Solubility

Insol in strong aq alkali; sparingly sol in most organic solvents; readily sol in dimethylsulfoxide, chloroform, pyridine
7138 MG/100 ML CHLOROFORM, 1815 MG/100 ML PYRIDINE

Synonyms

Sterigmatocystin; Sterigmatocystine; NSC-201423; NSC 201423; NSC201423; NSC-204985; NSC 204985; NSC204985;

Canonical SMILES

COC1=C2C(=C3C4C=COC4OC3=C1)OC5=CC=CC(=C5C2=O)O

Isomeric SMILES

COC1=C2C(=C3[C@@H]4C=CO[C@@H]4OC3=C1)OC5=CC=CC(=C5C2=O)O

Description

The exact mass of the compound Sterigmatocystin is 324.0634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in strong aq alkali; sparingly sol in most organic solvents; readily sol in dimethylsulfoxide, chloroform, pyridine7138 mg/100 ml chloroform, 1815 mg/100 ml pyridinein water, 1.44 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201423. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Toxins, Biological - Mycotoxins. It belongs to the ontological category of sterigmatocystins in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aflatoxins and related substances [PK10]. However, this does not mean our product can be used or applied in the same or a similar way.

Biosynthesis Studies and Fungal Physiology

  • Sterigmatocystin serves as a precursor molecule in the biosynthetic pathway of aflatoxins, another group of potent carcinogens produced by Aspergillus species. Studying sterigmatocystin production helps researchers understand the regulation and enzymatic steps involved in aflatoxin biosynthesis. This knowledge can be used to develop strategies to control aflatoxin contamination in food and agricultural products.

Toxicology and Carcinogenesis Research

  • Due to its mutagenic and DNA-damaging properties, sterigmatocystin itself is used in some toxicology studies to investigate mechanisms of carcinogenesis []. Researchers can explore how sterigmatocystin interacts with cellular processes and disrupts DNA replication, ultimately leading to cancer development [].

Development of Detection Methods

  • The presence of sterigmatocystin in food products can indicate potential aflatoxin contamination. Researchers use sterigmatocystin as a standard or reference compound to develop and validate analytical methods for detecting these harmful toxins in food samples.

Important Note:

  • It's crucial to emphasize that due to its hazardous nature, handling and research involving sterigmatocystin requires strict safety protocols and adherence to regulations set by governing bodies.

Sterigmatocystin is classified as a polyketide mycotoxin characterized by a complex structure that includes a xanthone nucleus fused to a bifuran moiety. It typically appears as pale yellow needles and is soluble in various organic solvents such as methanol, ethanol, and chloroform . The compound has garnered attention due to its potent carcinogenic properties, being classified by the International Agency for Research on Cancer as Group 2B, indicating it is possibly carcinogenic to humans .

Sterigmatocystin is believed to exert its toxic effects through similar mechanisms as aflatoxins. It likely interacts with DNA, causing mutations and genotoxicity, potentially leading to cancer []. The specific mechanisms are still under investigation.

Sterigmatocystin is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) [].

  • Toxicity: Studies have shown that sterigmatocystin exhibits hepatotoxic (liver damage) and nephrotoxic (kidney damage) effects in animals [].
  • Exposure: Human exposure can occur through consumption of contaminated grains, cheese, or coffee beans []. However, the levels are generally considered lower than those of aflatoxins.

  • Methylation: It can be easily methylated using methyl iodide.
  • Alkaline Hydrolysis: Reacting with hot potassium hydroxide and ethanol leads to significant structural changes.
  • Formation of Epoxides: The compound can be metabolically activated to form sterigmatocystin-1,2-epoxide, which is highly reactive and can bind to DNA, leading to mutagenic effects .

The biological activity of sterigmatocystin has been extensively studied:

  • Mutagenicity: It exhibits mutagenic properties but is approximately ten times less potent than aflatoxin B1 when assessed using the Ames test. Activation in biological systems leads to DNA damage and chromosomal alterations .
  • Carcinogenicity: Chronic exposure in laboratory animals has resulted in liver tumors and other significant health issues such as renal lesions and pulmonary tumors .
  • Toxicity: Symptoms of sterigmatocystin toxicity include liver damage, kidney damage, and gastrointestinal distress. In cattle, ingestion of contaminated feed has resulted in severe health consequences .

Sterigmatocystin is synthesized naturally by fungi through complex biosynthetic pathways. The primary method involves:

  • Fungal Cultivation: Culturing Aspergillus species under specific conditions allows for the production of sterigmatocystin. Studies have indicated that the absence of glucose enhances its biosynthesis due to the regulation of gene clusters involved in aflatoxin production .
  • Chemical Synthesis: Laboratory synthesis has been explored but remains less common compared to natural extraction from fungal cultures .

Sterigmatocystin has limited applications due to its toxicity but serves critical roles in research:

  • Model Compound: It acts as a model for studying the regulation of aflatoxin biosynthesis due to its structural similarities.
  • Research Tool: Its mutagenic properties make it useful for studies on carcinogenesis and DNA damage mechanisms .

Sterigmatocystin shares structural similarities with several other mycotoxins. Here are some notable compounds:

Compound NameStructural FeaturesSimilarities with SterigmatocystinUnique Aspects
Aflatoxin B1Polyketide structurePrecursor relationshipMore potent carcinogen
Aflatoxin G1Similar polyketide backboneShares biosynthetic pathwayLess studied than Aflatoxin B1
Ochratoxin AContains a phenylalanine moietyBoth are mycotoxins produced by fungiDifferent mechanism of action
PatulinSimple polyketideProduced by fungiPrimarily affects fruits and vegetables

Sterigmatocystin's unique structure and its role as an aflatoxin precursor distinguish it within this group of mycotoxins. Its relatively lower potency compared to aflatoxins makes it an interesting subject for further research into fungal toxins and their effects on health.

Polyketide Synthase-Dependent Biosynthetic Route

The biosynthesis of sterigmatocystin follows a complex polyketide-dependent pathway that represents one of the most extensively studied secondary metabolite biosynthetic systems in filamentous fungi [1] [2]. The pathway initiates with the action of a novel type I polyketide synthase, designated polyketide synthase for sterigmatocystin (PKSst), which is encoded by the pksST gene located within the sterigmatocystin gene cluster [3] [1].

The PKSst enzyme represents a multifunctional type I polyketide synthase with a deduced length of 2,181 amino acids [1]. This enzyme contains several conserved catalytic domains including beta-ketoacyl acyl carrier protein synthase, acyltransferase, duplicated acyl carrier proteins, and thioesterase domains [3] [1]. Notably, the PKSst lacks a beta-ketoacyl acyl carrier protein reductase domain, distinguishing it from many other known polyketide synthases [1].

The initial biosynthetic steps involve the condensation of a hexanoyl-coenzyme A starter unit with seven malonyl-coenzyme A building blocks [2] [4]. This process results in the formation of an octaketide intermediate through successive decarboxylative condensation reactions [3] [1]. The PKSst enzyme utilizes these building blocks through a thiotemplate mechanism where the growing acyl chain remains covalently attached to the acyl carrier protein domains [1].

Following polyketide assembly, the octaketide intermediate undergoes cyclization and aromatization to form norsolorinic acid, which represents the first stable intermediate in the pathway [2] [5]. Norsolorinic acid appears as an orange-colored compound that has been extensively used as a visual marker for sterigmatocystin pathway activity [6] [7]. The formation of norsolorinic acid involves both the polyketide synthase activity and additional cyclization mechanisms that stabilize the aromatic ring structure [4].

The subsequent transformation of norsolorinic acid proceeds through a series of stereospecific enzymatic reactions. The conversion involves averantin as an intermediate, which is formed through the action of specific dehydrogenases [5] [8]. Research has demonstrated that the enzymes involved in this early portion of the pathway exhibit strict stereospecificity, with only specific stereoisomers serving as substrates for subsequent reactions [8] [9].

The pathway continues through averufin formation, involving hydroxylation reactions that modify the anthraquinone structure [5] [8]. These transformations are catalyzed by specific hydroxylases that maintain the stereochemical integrity required for proper pathway progression [9]. The conversion from anthraquinone intermediates to the final xanthone structure of sterigmatocystin involves multiple hydroxylation and cyclization events [10].

A critical branch point occurs at versicolorin B, where the pathway splits to produce both sterigmatocystin and dihydrosterigmatocystin [10]. The enzyme StcL, a cytochrome P450 monooxygenase, catalyzes the desaturation of the bisfuran moiety, determining which branch of the pathway is followed [10]. The StcU ketoreductase can act on both versicolorin A and versicolorin B substrates, contributing to the branched nature of the biosynthetic route [10].

The final steps in sterigmatocystin formation involve methylation reactions catalyzed by O-methyltransferases. Demethylsterigmatocystin is converted to sterigmatocystin through the action of O-methyltransferase B, encoded by the omtB gene [2] [11]. This methylation represents the terminal step in sterigmatocystin biosynthesis, though the pathway can continue to O-methylsterigmatocystin formation through additional methylation by O-methyltransferase A [2].

Role of aflR and aflS Gene Clusters in Pathway Modulation

The sterigmatocystin biosynthetic pathway is primarily regulated by the aflR gene, which encodes a pathway-specific transcription factor that serves as the master regulator for the entire gene cluster [6] [12] [7]. The aflR gene product is a 47-kilodalton polypeptide that belongs to the zinc binuclear cluster family of transcription factors, specifically the Gal4-type DNA-binding proteins [13] [12].

The AflR protein functions by binding to specific palindromic sequences in the promoter regions of sterigmatocystin biosynthetic genes [13] [12]. The consensus binding motif has been identified as 5'-TCGN5CGA-3', where N represents any nucleotide [12]. These AflR-binding motifs are typically located between 80 to 600 base pairs upstream from the translation start sites of target genes, with the majority positioned between 100 to 200 base pairs upstream [12].

Functional studies have demonstrated that aflR is absolutely required for the expression of sterigmatocystin biosynthetic genes [6] [7]. Deletion mutants lacking functional aflR fail to produce sterigmatocystin or any pathway intermediates, while overexpression of aflR results in enhanced gene expression and increased sterigmatocystin production [6] [13]. The AflR protein binds to at least 17 genes within the sterigmatocystin cluster, activating the entire enzymatic cascade required for sterigmatocystin synthesis [13].

The aflS gene is located adjacent to aflR within the sterigmatocystin biosynthetic cluster and functions as a co-regulator in pathway modulation [13] [12]. The aflS gene shares a 737-base pair promoter region with aflR, and its expression is directly regulated by the AflR protein itself [13]. This creates a positive feedback loop where AflR activation leads to enhanced aflS expression, which in turn modulates AflR activity [12].

Research has shown that aflS plays a crucial role in fine-tuning the sterigmatocystin biosynthetic response [13]. While aflR serves as the primary activator, aflS appears to modulate the sensitivity and magnitude of the pathway response to environmental and developmental signals [12]. The AflS protein works in conjunction with AflR to ensure appropriate temporal and spatial expression of the sterigmatocystin gene cluster [13].

The regulation of aflR expression itself is subject to multiple levels of control. The aflR gene is negatively regulated by the cyclic adenosine monophosphate-dependent protein kinase PkaA, which is part of the FadA G-protein signaling pathway [14] [15]. This regulation creates a connection between general cellular metabolism and secondary metabolite production [15].

Additional regulatory proteins influence aflR expression through developmental and environmental signals. The fluG gene product is required for aflR expression and represents an upstream regulator in the developmental cascade [15]. The flbA gene, encoding an regulator of G protein signaling domain protein, also plays a critical role in activating aflR expression [15]. Loss-of-function mutations in either fluG or flbA result in the complete absence of aflR transcription and subsequent sterigmatocystin production [15].

The veA gene provides another layer of regulation for the aflR/aflS system [16] [14]. The VeA protein is required for normal aflR expression and sterigmatocystin production [14]. In the absence of veA, aflR transcript levels are severely reduced, and even forced expression of aflR cannot fully restore sterigmatocystin production [14]. This suggests that veA influences aflR regulation at both transcriptional and post-transcriptional levels [14].

The laeA gene functions as a global regulator of secondary metabolite gene clusters and influences sterigmatocystin production through its effects on chromatin structure [17]. LaeA is required for the normal expression of aflR and other genes within the sterigmatocystin cluster [17]. The protein appears to function by modifying heterochromatin structure, making the gene cluster accessible to transcriptional machinery [17].

Environmental Factors Influencing Production (pH, Carbon Sources)

Environmental conditions exert profound effects on sterigmatocystin biosynthesis, with pH and carbon source availability representing two of the most critical regulatory factors [18] [19] [20]. These environmental influences operate through complex signaling pathways that ultimately modulate the expression of key regulatory genes, particularly aflR [18] [19].

pH Regulation Mechanisms

The effect of external pH on sterigmatocystin production operates primarily through the Pal/Pac signaling pathway, which was originally described in Aspergillus nidulans [18] [19] [21]. This pathway represents a conserved fungal mechanism for sensing and responding to ambient pH changes [19] [22].

Under acidic conditions (pH 4-6), sterigmatocystin production is significantly enhanced compared to neutral or alkaline conditions [23] [20]. Studies have demonstrated 5- to 10-fold increases in sterigmatocystin production when cultures are grown at pH 4 or 5 versus pH 8 [23] [20]. This enhanced production correlates directly with increased transcript levels of pathway genes, particularly stcU and ver-1 [23] [20].

The molecular mechanism underlying pH regulation involves the PacC transcription factor, which serves as the primary pH-responsive element [18] [19]. Under alkaline conditions, PacC is activated and binds to GCCARG motifs in target gene promoters [19]. Activated PacC appears to have a negative effect on aflR expression, thereby reducing sterigmatocystin production [18] [19]. Conversely, under acidic conditions, PacC activity is reduced, allowing for enhanced aflR expression and sterigmatocystin biosynthesis [19].

The palA gene encodes a component of the pH sensing machinery within the Pal/Pac pathway [18] [19]. Mutations in palA that mimic acidity result in minimal aflR transcript levels and complete absence of sterigmatocystin production [18] [19]. This demonstrates the critical importance of proper pH sensing for pathway regulation [19].

Genetic studies using pacC constitutively active mutants have provided additional evidence for the role of this pathway in sterigmatocystin regulation [23] [20]. Strains carrying mutations resulting in constitutive PacC activity produce 10-fold less sterigmatocystin than wild-type strains, and the normal pH response of stcU transcripts is abolished in these mutants [23] [20].

The pH regulatory mechanism also affects upstream developmental regulators that influence sterigmatocystin production [18]. The fluG and flbA genes, which are required for aflR expression, show enhanced expression under alkaline pH conditions [18]. This creates a complex regulatory network where pH effects operate at multiple levels of the control hierarchy [18].

Carbon Source Effects

Carbon source availability and identity profoundly influence sterigmatocystin biosynthesis through mechanisms involving carbon catabolite regulation and growth rate-dependent effects [24] [25] [26]. The type of carbon source present in the growth medium determines both the timing and magnitude of sterigmatocystin production [24] [26].

Glucose, as a rapidly metabolized carbon source, exerts strong catabolite repression on sterigmatocystin biosynthesis [24] [26]. When cultures are grown on glucose-containing medium, sterigmatocystin production occurs only after complete glucose depletion from the medium [24] [26]. This repression operates through the CreA-mediated carbon catabolite repression system [24].

Fed-batch experiments have demonstrated the immediate inhibitory effect of glucose on sterigmatocystin production [24]. When glucose is added to cultures already producing sterigmatocystin, production ceases immediately, and resumed glucose utilization occurs preferentially over sterigmatocystin synthesis [24]. This indicates that glucose availability creates a metabolic priority that suppresses secondary metabolite production [24].

In contrast, lactose supports sterigmatocystin production during the growth phase when the carbon source is still available [24] [26]. This difference reflects the slower utilization rate of lactose compared to glucose [24]. Biomass-specific sterigmatocystin production is significantly higher on lactose than on glucose, suggesting that the reduced growth rate on lactose creates conditions favorable for secondary metabolite synthesis [24] [26].

Studies using carbon catabolite derepressed mutants (CreA-negative strains) have provided insights into the mechanism of carbon source regulation [24]. When grown on lactose, CreA mutants utilize this disaccharide as rapidly as wild-type strains utilize glucose [24]. Importantly, these mutants show delayed sterigmatocystin production similar to wild-type strains grown on glucose, supporting the hypothesis that growth rate rather than specific carbon catabolite regulation is the primary determinant [24].

The relationship between growth rate and sterigmatocystin production has been confirmed through continuous culture studies [24]. High specific growth rates inhibit sterigmatocystin formation, while low growth rates promote production [24]. This suggests that sterigmatocystin synthesis is favored under conditions of nutrient limitation or reduced metabolic activity [24].

Nitrogen Source Regulation

Nitrogen source identity significantly affects sterigmatocystin production, with different nitrogen compounds showing contrasting effects in Aspergillus nidulans compared to other Aspergillus species [25] [27]. In Aspergillus nidulans, nitrate supports sterigmatocystin production while ammonium inhibits it [25].

When nitrate serves as the sole nitrogen source, sterigmatocystin production reaches peak levels of 30 to 45 micrograms per culture vial [25]. This enhanced production correlates with increased expression of sterigmatocystin biosynthetic genes, including stcA, aflR, stcE, and stcD [25]. Northern blot analysis has confirmed that the effects of nitrogen sources on sterigmatocystin production result from their differential effects on gene expression [25].

Ammonium as a nitrogen source results in slower initial mycelial growth that stops after two days, with no detectable sterigmatocystin production [25]. This contrasts with the situation in Aspergillus parasiticus, where ammonium supports aflatoxin production while nitrate inhibits it [25]. These species-specific differences highlight the complexity of nitrogen regulation in secondary metabolite biosynthesis [27].

The molecular basis for nitrogen regulation involves the global nitrogen regulatory network, particularly the AreA transcription factor [27]. AreA serves as the major GATA transcription factor controlling nitrogen catabolite repression and influences secondary metabolite production [27]. Recent studies have revealed that AreA can directly regulate secondary metabolite gene clusters in addition to its role in nitrogen metabolism [27].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Pale yellow solid; [HSDB] Yellow powder; [MSDSonline]

Color/Form

Pale-yellow crystals

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

324.06338810 g/mol

Monoisotopic Mass

324.06338810 g/mol

Heavy Atom Count

24

LogP

log Kow = 3.81 (est)

Appearance

Solid powder

Melting Point

246 °C with decomp

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5F95211S5Z

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.73X10-10 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

10048-13-2

Absorption Distribution and Excretion

In rats given a single ip injection of 6.4 mg/animal (14)C-sterigmatocystin in DMSO, 5.6% of the activity was found in the urine, 67% in the feces and GI tract and 11% in the liver after 12 hours. These levels declined slightly after 24 hr. In fasted or non-fasted rats given 1.4 mg/animal (3)H-sterigmatocystin orally, the highest activity after 16 hr was found in the feces and GI tract; lesser amounts were found in the urine, blood, expired air, liver and kidneys.

Metabolism Metabolites

In Vervet monkeys the major urinary metabolite was identified as sterigmatocystin-beta-d-glucuronide, which accounted for 75% of the oral dose administered.
Sterigmatocystin was covalently bound to calf thymus DNA by incubation with phenobarbital-induced rat liver microsomes. The adduct was identified as 1,2-dihydro-2-(N7-guanyl)-1-hydroxysterigmatocystin. The structure and stereochemistry of this adduct indicated that the exo-sterigmatocystin-1,2-oxide was the metabolite that reacted with DNA, and the quantitative yield of adduct indicated that this metabolite was a major product of the in vitro metabolism of sterigmatocystin.
The species sensitivity to sterigmatocystin toxicity was in the order: monkey greater than rat greater than mouse. It was postulated that these differences were due to species differences in liver sterigmatocystin distribution, sterigmatocystin 2,3-epoxide formation from sterigmatocystin and drug-metabolizing enzymes in the liver microsome.
/Sterigmatocystin is/ activated by /a/ human P450 enzyme, CYP3A4. /From table/

Wikipedia

Sterigmatocystin

Use Classification

Food Contaminant -> MYCOTOXIN; -> JECFA Functional Classes

General Manufacturing Information

It has been produced in the lab from cultures of Aspergillus versicolor (vuillemin) tiraboshi, from Aspergillus nidulans (eidam) wint ... of 16 cultures of Aspergillus versicolor found on country-cured hams, 10 were found to be capable of producing sterigmatocystin in culture on three types of lab media. ... sterigmatocystin was also identified in salami inoculated with two strains of Aspergillus versicolor; 1-2 mg/kg were found on the casing and 0.1 mg/kg in the interior.
It is produced by ... Penicillium luteum ...
Sterigmatocystin ... is elaborated by ... Aspergillus rugulosus ...
... Sterigmatocystin ... /is/ a xanthone derivative. ...With a bisdihydrofuran ring system in the molecule.
Biochemically sterigmatocystin ... /is a/ biosynthetic precursor to the aflatoxins ... sterigmatocystin and aflatoxin induce similar but not identical toxicological effects.

Analytic Laboratory Methods

...ASSAY /DESCRIBED/ FOR THE QUANTITATIVE DETERMINATION OF AS LITTLE AS 0.0025 UG STERIGMATOCYSTIN IN GRAIN AND OIL SEEDS USING THIN-LAYER CHROMATOGRAPHY (TLC)... A TLC METHOD IN WHICH ALUMINUM CHLORIDE IS SPRAYED ONTO THE DEVELOPED PLATE HAS DETECTED 30 UG/KG...IN SPIKED WHEAT OR OTHER GRAIN SAMPLES. A TLC METHOD HAS ALSO BEEN DEVELOPED FOR SCREENING FUNGAL EXTRACTS AND FOR THE ANALYSIS OF GROUNDNUTS FOR THREE MYCOTOXINS INCL STERIGMATOCYSTIN...WITH A LIMIT OF DETECTION OF 0.01 UG.
AN ANALYTICAL METHOD BY HIGH PERFORMANCE THIN-LAYER CHROMATOGRAPHY IS DESCRIBED FOR THE SIMULTANEOUS DETERMINATION OF 13 MYCOTOXINS (FOOD CONTAMINANTS & SUSPECTED CARCINOGENS) INCL STERIGMATOCYSTIN. BY USING IN SITU SCANNING OF THE HPTLC PLATE, DETECTION LIMITS IN THE LOW NANOGRAM RANGE WERE OBTAINED BY UV-VISIBLE ABSORPTION (REFLECTANCE MODE) AND IN THE LOW PICOGRAM RANGE BY FLUORESCENCE WITH A RELATIVE STANDARD DEVIATION OF 0.7-2.2% IN THE NANOGRAM RANGE.
... TOXIC STERIGMATOCYSTIN AND DIHYDROSTERIGMATOCYSTIN WERE DETERMINED IN CONTAMINATED FOOD BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY. THE DETECTION LIMIT WAS APPROXIMATELY 10 NG.
Method: AOAC 973.38; Procedure: thin layer chromatographic method; Analyte: sterigmatocystin; Matrix: barley and wheat; Detection Limit: not provided.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Last modified: 08-15-2023
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7: Versilovskis A, De Saeger S. Sterigmatocystin: occurrence in foodstuffs and analytical methods--an overview. Mol Nutr Food Res. 2010 Jan;54(1):136-47. doi: 10.1002/mnfr.200900345. Review. PubMed PMID: 19998385.
8: Zhang XH, Xue LY. [Carcinogenicity and biological effectiveness of sterigmatocystin]. Zhonghua Bing Li Xue Za Zhi. 2009 Feb;38(2):136-8. Review. Chinese. PubMed PMID: 19573367.
9: Paterson RR, Lima N. Mutagens manufactured in fungal culture may affect DNA/RNA of producing fungi. J Appl Microbiol. 2009 Apr;106(4):1070-80. doi: 10.1111/j.1365-2672.2008.04024.x. Review. PubMed PMID: 19291250.
10: Georgianna DR, Payne GA. Genetic regulation of aflatoxin biosynthesis: from gene to genome. Fungal Genet Biol. 2009 Feb;46(2):113-25. doi: 10.1016/j.fgb.2008.10.011. Epub 2008 Nov 5. Review. PubMed PMID: 19010433.
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12: van Egmond HP, Schothorst RC, Jonker MA. Regulations relating to mycotoxins in food: perspectives in a global and European context. Anal Bioanal Chem. 2007 Sep;389(1):147-57. Epub 2007 May 17. Review. PubMed PMID: 17508207.
13: Karlgren M, Ingelman-Sundberg M. Tumour-specific expression of CYP2W1: its potential as a drug target in cancer therapy. Expert Opin Ther Targets. 2007 Jan;11(1):61-7. Review. PubMed PMID: 17150034.
14: Bradshaw RE, Zhang S. Biosynthesis of dothistromin. Mycopathologia. 2006 Sep;162(3):201-13. Review. PubMed PMID: 16944287.
15: Cary JW, Ehrlich KC. Aflatoxigenicity in Aspergillus: molecular genetics, phylogenetic relationships and evolutionary implications. Mycopathologia. 2006 Sep;162(3):167-77. Review. PubMed PMID: 16944284.
16: Yu JH. Heterotrimeric G protein signaling and RGSs in Aspergillus nidulans. J Microbiol. 2006 Apr;44(2):145-54. Review. PubMed PMID: 16728950.
17: Kamei K, Watanabe A. Aspergillus mycotoxins and their effect on the host. Med Mycol. 2005 May;43 Suppl 1:S95-9. Review. PubMed PMID: 16110799.
18: Yu JH, Keller N. Regulation of secondary metabolism in filamentous fungi. Annu Rev Phytopathol. 2005;43:437-58. Review. PubMed PMID: 16078891.
19: Misumi J. [The mechanisms of gastric cancer development produced by the combination of Helicobacter pylori with Sterigmatocystin, a mycotoxin]. Nihon Rinsho. 2004 Jul;62(7):1377-86. Review. Japanese. PubMed PMID: 15283159.
20: Yabe K, Nakajima H. Enzyme reactions and genes in aflatoxin biosynthesis. Appl Microbiol Biotechnol. 2004 Jun;64(6):745-55. Epub 2004 Mar 12. Review. PubMed PMID: 15022028.

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